2,3-Diphenylacrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

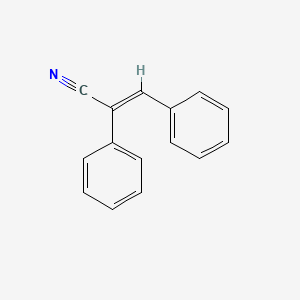

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKYTYWXOYPOX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062478 | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-95-4 | |

| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Diphenylacrylonitrile CAS number and safety data

An In-depth Technical Guide to 2,3-Diphenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound this compound, including its chemical identifiers, physical and chemical properties, and detailed safety data. The information is intended for professionals in research and development who may be handling or studying this compound.

Chemical Identification and Properties

This compound, also known as α-Cyanostilbene, is a solid, white to off-white crystalline compound.[1][2][3] Its chemical structure features a conjugated system that includes two phenyl rings and a carbon-carbon double bond, which is responsible for its distinct electronic and photophysical properties.[3]

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Data |

|---|---|

| CAS Number | 2510-95-4[1][2][4][5][6][7][8] |

| IUPAC Name | This compound[5] |

| Molecular Formula | C₁₅H₁₁N[1][2][4][5][7] |

| EINECS | 219-726-6[1][2][4] |

| RTECS | AT6225000[1][2] |

| Synonyms | α-Phenylcinnamonitrile, α-Cyanostilbene, (2Z)-2,3-Diphenyl-2-propenenitrile, Benzal-(benzyl-cyanid)[1][2][4][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 205.26 g/mol [1][2][4][7] |

| Melting Point | 85-87 °C[1][2][6][7] |

| Boiling Point | ~333.93°C (rough estimate)[1][2][7] |

| Form | Solid[1][2] |

| Color | White to Off-White[1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol[1][2] |

| Topological Polar Surface Area | 23.8 Ų |

| Rotatable Bond Count | 2 |

Safety Data and Hazard Information

This compound is classified as harmful and requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[4] Upon decomposition by heating, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1][2][4][6][7]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Statement |

|---|---|

| Hazard Statements | H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] |

| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Table 4: Toxicity Data

| Test Type | Organism | Route | Reported Dose | Source |

|---|---|---|---|---|

| LD50 | Mouse | Intraperitoneal | 100 mg/kg | National Technical Information Service[4] |

| LDLo | Rat | Unreported | 400 mg/kg | Biochemical Pharmacology[4] |

Handling, Storage, and Emergency Protocols

Proper handling and storage are crucial to ensure safety when working with this compound.

Handling:

-

Work under a chemical fume hood.

-

Avoid inhalation of the substance.

-

Wash hands and any exposed skin thoroughly after handling.[4][9]

-

Use non-sparking tools and take measures to prevent static discharge.

Storage:

First Aid Measures:

-

If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[4][9]

-

If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[9]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][9]

-

If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]

Caption: Experimental Workflow for Handling this compound.

Experimental Protocols

The primary method cited for the synthesis of this compound and its derivatives is the Knoevenagel condensation .[3]

General Methodology: Knoevenagel Condensation This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound.[3]

-

Reactants: Phenylacetonitrile (an active methylene compound) is reacted with benzaldehyde (a carbonyl compound).[3]

-

Catalyst: A base is used to catalyze the reaction.

-

Mechanism: The base deprotonates the phenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent intermediate undergoes dehydration to yield the final product, this compound.

-

Versatility: By varying the substituted phenylacetonitriles and benzaldehydes, a wide array of analogs can be synthesized, making it a key building block in constructing more complex molecules.[3]

Note: Detailed, step-by-step experimental protocols are not available in the provided search results. Researchers should consult peer-reviewed chemical literature for specific synthesis procedures.

Caption: Relationship between Hazard Identification and Safety Measures.

References

- 1. This compound CAS#: 2510-95-4 [amp.chemicalbook.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 2510-95-4 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 2510-95-4 [chemicalbook.com]

- 7. This compound CAS#: 2510-95-4 [m.chemicalbook.com]

- 8. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

Physical and chemical properties of 2,3-Diphenylacrylonitrile

An In-depth Technical Guide to 2,3-Diphenylacrylonitrile: Properties, Synthesis, and Biological Activity

Abstract

This compound, also known as α-cyanostilbene, is an aromatic nitrile featuring a conjugated system that imparts unique chemical and photophysical properties. This document provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the fields of medicinal chemistry and drug discovery.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature.[1] Its chemical structure consists of two phenyl groups and a nitrile group attached to a carbon-carbon double bond, forming a conjugated system.[1] This structure is responsible for its distinct electronic properties and reactivity.[1] The primary functional groups dictating its chemical behavior are the nitrile group (-C≡N) and the alkene double bond.[1] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo addition reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2510-95-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₁N | [1][2] |

| Molecular Weight | 205.26 g/mol | [1][4] |

| Appearance | White to off-white or slightly yellowish crystalline powder. | [1][2] |

| Melting Point | 85 - 87 °C | [1][2][3] |

| Boiling Point | ~333.93 °C (estimate) | [1][4] |

| Density | ~1.1155 g/cm³ (estimate) | [1][4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, chloroform, and methanol. | [1][4][5] |

| Storage | 2-10 °C, Refrigerator | [2][4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following data represents typical findings.

Table 2: Key Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ) ppm / m/z | Assignment |

| Infrared (IR) | 2245 | Nitrile (-C≡N) stretch |

| 3060 - 3030 | Aromatic C-H stretch | |

| 1600, 1495, 1450 | Aromatic C=C stretch | |

| ¹H NMR (CDCl₃) | 7.25 - 7.45 (m) | Aromatic protons |

| ¹³C NMR (CDCl₃) | 118.5 | Nitrile carbon (-CN) |

| 127.9 - 136.5 | Aromatic & Alkene carbons | |

| Mass Spec. | 193 | [M]⁺ (Molecular ion) |

| 165 | [M - HCN]⁺ |

Note: Specific NMR shift values can vary based on the solvent and spectrometer frequency. The data presented is a general representation.

Experimental Protocols

Synthesis via Knoevenagel Condensation

A prevalent and efficient method for synthesizing this compound and its derivatives is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound (phenylacetonitrile) with a carbonyl compound (benzaldehyde).[1]

Detailed Protocol:

-

Reactant Preparation: In a suitable reaction vessel, add benzyl cyanide (2.0 mmol) to a solution of benzaldehyde (2.5 mmol) in ethanol (15–20 mL).[6]

-

Initial Stirring: Stir the resulting mixture at room temperature for a duration of 10–15 minutes.[6]

-

Base Addition: Prepare a solution of sodium ethoxide (0.7 g, 10 mmol) in ethanol (10 mL). Add this solution dropwise to the reaction mixture under constant stirring.[6]

-

Reaction: Vigorously stir the reaction mixture for 20–72 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[6]

-

Work-up and Purification: After the reaction is complete, remove any solid materials by filtration. Evaporate the solvent to obtain the crude product. Purify the crude product using silica gel column chromatography, eluting with a gradient of dichloromethane and n-hexane (from 1:1 to 7:3).[6]

Spectroscopic Characterization Workflow

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

2. Mass Spectrometry (MS):

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often following separation by Gas Chromatography (GC-MS). Use an electron ionization (EI) source.

-

Mass Analysis: Separate the resulting ionized fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Biological Activity and Applications in Drug Development

Recent studies have highlighted the potential of this compound derivatives as selective anticancer and antimicrobial agents.[7][8]

Anticancer Activity

Numerous novel derivatives of 2,3-diaryl acrylonitrile have demonstrated significant antiproliferative effects against various human cancer cell lines, including MGC-803 (gastric), AGS (gastric), BEL-7402 (liver), HeLa (cervical), HCT116 (colon), A549 (lung), SK-OV-3 (ovarian), and SK-MEL-2 (skin).[7][8][9] Notably, many of these compounds exhibit selective inhibition, showing considerable activity against cancer cells with no significant toxic effects on non-cancerous cell lines like the human liver cell line L-02.[7][9]

The anticancer mechanism for some potent derivatives involves:

-

Cell-Cycle Arrest: Induction of cell cycle arrest in the G₂/M phase.[7]

-

Apoptosis Induction: Triggering programmed cell death in cancer cells.[7]

-

Inhibition of Metastasis: Suppression of cancer cell migration and colony formation.[7]

Some analogs act as tubulin inhibitors, binding to the colchicine binding site and thereby preventing tubulin polymerization, a critical process for cell division.[10]

References

- 1. This compound | 2510-95-4 | Benchchem [benchchem.com]

- 2. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. This compound | 2510-95-4 [chemicalbook.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound CAS#: 2510-95-4 [amp.chemicalbook.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of 2,3-Diphenylacrylonitrile

An In-Depth Technical Guide to 2,3-Diphenylacrylonitrile: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 2510-95-4), a key organic compound with significant applications in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, including its definitive molecular formula and weight. The guide presents a detailed, field-proven protocol for its synthesis via Knoevenagel condensation, explaining the underlying reaction mechanism. Furthermore, a multi-faceted approach to its structural elucidation and purity confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is detailed. This document is intended for researchers, chemists, and drug development professionals, offering authoritative grounding and practical insights into the handling and application of this versatile molecule.

Introduction and Core Properties

This compound, also known as α-Phenylcinnamonitrile, is a nitrile-containing organic compound featuring two phenyl groups attached to an acrylonitrile backbone.[1][2] Its structure, which includes aromatic rings and a reactive cyano group, makes it a valuable intermediate and a scaffold for synthesizing more complex molecules, particularly in the pharmaceutical sector.[3][4]

-

IUPAC Name: (E)-2,3-diphenylprop-2-enenitrile[5]

-

Molecular Weight: 205.26 g/mol [1]

-

Appearance: Slightly yellowish-white to yellow crystalline powder[6]

The molecule's stereochemistry is typically the (E)-isomer due to the thermodynamic stability afforded by placing the two bulky phenyl groups on opposite sides of the double bond.

Caption: Molecular Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁N | [1][2][6] |

| Molecular Weight | 205.26 g/mol | [1] |

| Monoisotopic Mass | 205.089149 Da | [1][5] |

| Appearance | Slightly yellowish-white to yellow, crystalline solid | [6] |

| Melting Point | 85-87 °C | [7] |

| Boiling Point | 181 °C at 16 hPa | [8] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| XLogP3-AA | 3.7 | [1][5] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 (Nitrile) | [1] |

Synthesis and Mechanistic Rationale

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (benzyl cyanide) with a carbonyl compound (benzaldehyde).[9]

Causality Behind Experimental Choices:

-

Reactants: Benzaldehyde provides the electrophilic carbonyl carbon, while benzyl cyanide serves as the nucleophile precursor. The α-hydrogen of benzyl cyanide is acidic due to the electron-withdrawing effect of the adjacent nitrile group, making it susceptible to deprotonation.

-

Base Catalyst: A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of benzyl cyanide. This generates a resonance-stabilized carbanion, which is a potent nucleophile.

-

Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the sodium ethoxide catalyst.[9]

-

Reaction Control: The reaction is typically run at room temperature with vigorous stirring to ensure homogeneity and is monitored by Thin-Layer Chromatography (TLC) to track the consumption of reactants and the formation of the product.[9]

Detailed Experimental Protocol

The following protocol is adapted from a published research article for the synthesis of (Z)-2,3-Diphenylacrylonitrile.[9]

-

Reactant Preparation: In a suitable reaction flask, dissolve benzyl cyanide (2.0 mmol) in ethanol (15–20 mL). Add benzaldehyde (2.5 mmol) to this solution.

-

Initial Stirring: Stir the mixture at room temperature for 10–15 minutes to ensure complete mixing.

-

Catalyst Addition: Prepare a solution of sodium ethoxide (10 mmol) in ethanol (10 mL). Add this solution dropwise to the reaction mixture with constant, vigorous stirring.

-

Reaction: Continue to stir the reaction mixture vigorously at room temperature for 20–72 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.

-

Workup: Upon completion, remove any solid materials by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography. Elute with a gradient of dichloromethane and n-hexane (starting from 1:1 to 7:3) to yield the pure this compound.[9]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system that unambiguously confirms the compound's structure.

| Technique | Characteristic Signature | Interpretation |

| ¹H NMR | δ ~7.2-7.6 ppm | Multiplets corresponding to the 11 aromatic and vinylic protons. |

| ¹³C NMR | δ ~118 ppm | Signal for the nitrile carbon (-C≡N). |

| δ >125 ppm | Signals for aromatic and vinylic carbons. | |

| IR Spectroscopy | ~2220-2240 cm⁻¹ | Strong, sharp absorption from the nitrile (-C≡N) stretch. |

| ~1600-1450 cm⁻¹ | Absorptions from aromatic C=C stretching. | |

| ~3100-3000 cm⁻¹ | Absorptions from aromatic and vinylic C-H stretching. | |

| Mass Spectrometry | m/z ≈ 205 | Molecular ion peak [M]⁺ corresponding to C₁₅H₁₁N.[5][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to identify the hydrogen environments. For this compound, the spectrum is dominated by a complex series of multiplets in the aromatic region (typically δ 7.2-7.6 ppm), integrating to 11 protons (ten from the two phenyl rings and one vinylic proton). ¹³C NMR provides information on the carbon skeleton, with a characteristic signal for the nitrile carbon appearing around δ 118 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. The most definitive peak in the IR spectrum of this compound is the strong, sharp absorption corresponding to the C≡N (nitrile) stretch, which appears around 2220-2240 cm⁻¹.[12] Additional peaks confirm the presence of the aromatic rings (C=C stretch at ~1600-1450 cm⁻¹) and C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like electron ionization (EI), the mass spectrum will show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of approximately 205, which corresponds to the molecular weight of C₁₅H₁₁N.[5][10] Fragmentation patterns can provide further structural confirmation.

Applications in Drug Development

The acrylonitrile scaffold is present in several marketed drugs, highlighting its importance as a pharmacophore.[3] The versatility of the this compound structure allows it to serve as a building block for diverse bioactive molecules.

-

Anticancer Agents: Various derivatives of 2,3-disubstituted acrylonitriles have been synthesized and evaluated for their anticancer potential.[3] Research has identified certain (Z)-2,3-diphenylacrylonitrile derivatives as potential anti-cancer molecules.[9]

-

Neurogenesis Promotion: Recent studies have explored novel diphenyl acrylonitrile derivatives for their ability to promote adult hippocampal neurogenesis.[4] Specific compounds in this class showed better activity than the clinical drug NSI-189 in promoting the differentiation of newborn cells into mature neurons, suggesting potential for development as treatments for depression or neurodegenerative diseases.[4]

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within enzyme active sites.[3] This makes acrylonitrile derivatives interesting candidates for designing enzyme inhibitors, such as those targeting acetylcholinesterase (AChE).[3]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side-shields or goggles.[1]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1][7]

-

Conclusion

This compound is a well-characterized organic compound with a molecular formula of C₁₅H₁₁N and a molecular weight of 205.26 g/mol . Its synthesis is readily achieved through established methods like the Knoevenagel condensation, and its structure can be rigorously validated using a suite of spectroscopic techniques. Its utility as a versatile scaffold in medicinal chemistry, particularly in the development of novel anticancer and neurogenic agents, underscores its importance to the scientific community. Proper adherence to safety protocols is essential when handling this compound due to its associated hazards.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis [mdpi.com]

- 5. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]

- 6. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. This compound | 2510-95-4 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. 3,3-Diphenylacrylonitrile | C15H11N | CID 274352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

Solubility Profile of 2,3-Diphenylacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Diphenylacrylonitrile, a key intermediate in various chemical syntheses. Due to a lack of extensive, publicly available quantitative data, this document focuses on reported qualitative solubility and provides detailed, adaptable experimental protocols for researchers to determine precise solubility parameters in their specific solvent systems.

Physicochemical Properties of this compound

This compound, also known as α-cyanostilbene, is a white to off-white solid at room temperature.[1] Its chemical structure, featuring two phenyl rings and a nitrile group conjugated with a carbon-carbon double bond, dictates its physicochemical properties and solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2510-95-4 | [1] |

| Molecular Formula | C₁₅H₁₁N | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Melting Point | 85-87 °C | [1][2] |

| Boiling Point | ~333.93 °C (estimate) | [1][2] |

| Appearance | White to off-white solid | [1] |

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not widely available in the peer-reviewed literature. However, qualitative assessments have been reported and are summarized below.

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Slightly Soluble | [2][3] |

| Methanol | Slightly Soluble | [2][3] |

The general principle of "like dissolves like" suggests that this compound, a largely non-polar molecule with some polar character from the nitrile group, will exhibit greater solubility in organic solvents compared to polar solvents like water.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following is a generalized experimental protocol for determining the solubility of a crystalline solid like this compound in a specific solvent. This method is based on the principle of creating a saturated solution at a controlled temperature and subsequently determining the solute concentration.

Materials and Equipment

-

This compound (pure solid)

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials with tight-sealing caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated thermometer

Procedure: Isothermal Shake-Flask Method

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Dilution and Quantification:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Accurately record the dilution factor.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

A calibration curve must be prepared beforehand using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a common synthetic route to this compound.

Caption: Experimental workflow for determining the solubility of this compound.

A common and effective method for synthesizing this compound is the Knoevenagel condensation.[1] This reaction typically involves the base-catalyzed condensation of an active methylene compound, such as phenylacetonitrile, with a carbonyl compound like benzaldehyde.[1]

Caption: Synthesis of this compound via Knoevenagel Condensation.

References

An In-depth Technical Guide on the Structural Information of (E)-2,3-diphenylprop-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2,3-diphenylprop-2-enenitrile, also known as (E)-α-phenylcinnamonitrile, is a nitrile-containing organic compound with a stilbene-like backbone. Its conjugated system, comprising two phenyl rings and a carbon-carbon double bond, imparts unique electronic and photophysical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural information of (E)-2,3-diphenylprop-2-enenitrile, including its chemical identity, physicochemical properties, and detailed spectroscopic and crystallographic data. Additionally, a detailed experimental protocol for its synthesis is provided.

Chemical Identity and Physicochemical Properties

(E)-2,3-diphenylprop-2-enenitrile is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-2,3-diphenylprop-2-enenitrile | [1] |

| Synonyms | (E)-2,3-Diphenylacrylonitrile, α-Phenylcinnamonitrile | [2] |

| CAS Number | 16610-80-3 | [1] |

| Molecular Formula | C₁₅H₁₁N | [1] |

| Molecular Weight | 205.26 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 85-87 °C | [2] |

Synthesis of (E)-2,3-diphenylprop-2-enenitrile

A common and effective method for the synthesis of (E)-2,3-diphenylprop-2-enenitrile is the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of an active methylene compound, such as benzyl cyanide, with a carbonyl compound like benzaldehyde.[4]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of α-phenylcinnamonitriles.[5]

Materials:

-

Benzaldehyde

-

Benzyl cyanide

-

Sodium ethoxide

-

Absolute ethanol

-

95% Ethanol

-

Distilled water

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 1 mole of freshly distilled benzaldehyde and 1 mole of purified benzyl cyanide in 650 mL of 95% ethanol.

-

With continuous stirring, add a solution of sodium ethoxide in absolute ethanol dropwise. The reaction mixture will become warm, turn cloudy, and eventually solidify.

-

Continue stirring as long as possible. If the mixture becomes too thick, continue mixing manually with a sturdy stirring rod to break up any lumps.

-

Cool the reaction mixture in an ice bath.

-

Collect the solid product by filtration.

-

Wash the collected solid first with distilled water and then with 95% ethanol to remove any unreacted starting materials.

-

Dry the product at room temperature. The resulting (E)-2,3-diphenylprop-2-enenitrile can be further purified by recrystallization from 95% ethanol.

Logical Workflow for Knoevenagel Condensation:

Caption: Knoevenagel condensation for the synthesis of (E)-2,3-diphenylprop-2-enenitrile.

Structural Elucidation

The precise three-dimensional arrangement of atoms and the electronic environment of the nuclei in (E)-2,3-diphenylprop-2-enenitrile are crucial for understanding its reactivity and potential applications. This section details the available spectroscopic and crystallographic data.

Spectroscopic Data

While specific, high-resolution spectra for the pure (E)-isomer are not widely available in public databases, the following table summarizes the expected and reported spectroscopic characteristics for 2,3-diphenylacrylonitrile. It is important to note that some of this data may correspond to a mixture of (E) and (Z) isomers or an unspecified isomer.

| Technique | Data | Reference |

| ¹H NMR | Aromatic protons are expected to appear as complex multiplets in the range of δ 7.20–8.00 ppm. | [6] |

| ¹³C NMR | Expected signals include those for the nitrile carbon (-C≡N), aromatic carbons, and the vinylic carbons. | |

| Infrared (IR) | A characteristic sharp peak for the nitrile (-C≡N) stretch is expected around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, and C=C stretching from the aromatic rings would appear in the 1450-1600 cm⁻¹ region. | |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 205. | [7] |

Crystallographic Data

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of (E)-2,3-diphenylprop-2-enenitrile.

Caption: 2D representation of the molecular structure of (E)-2,3-diphenylprop-2-enenitrile.

Conclusion

This technical guide has summarized the core structural information for (E)-2,3-diphenylprop-2-enenitrile. The provided data on its chemical identity, physicochemical properties, and a detailed synthesis protocol serve as a valuable resource for researchers in the fields of chemistry and drug development. While comprehensive, publicly available spectroscopic and crystallographic data for the pure (E)-isomer is limited, the information presented here provides a strong foundation for further investigation and application of this compound. It is recommended that researchers undertaking work with this molecule perform thorough analytical characterization to confirm the identity and purity of their synthesized material.

References

- 1. (E)-2,3-Diphenylacrylonitrile|16610-80-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. a-Phenylcinnamonitrile 99 2510-95-4 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2510-95-4 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Isomers and Analogues of 2,3-Diphenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-diphenylacrylonitrile, its isomers, and its analogues, with a primary focus on their synthesis, chemical properties, and biological activities, particularly as anticancer agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes important synthetic and biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Introduction to this compound

This compound, also known as α-cyanostilbene, is an organic compound featuring a conjugated system that includes two phenyl rings and a nitrile group attached to a carbon-carbon double bond. This structural framework makes it a versatile scaffold for the development of novel therapeutic agents. The presence of the cyano group can fix the stereochemistry of the double bond, leading to distinct geometric isomers. Analogues of this compound have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neurogenic properties.

A significant body of research has focused on the anticancer potential of these compounds. Many analogues have been shown to exhibit potent cytotoxic effects against various human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Isomers of this compound: A Focus on the (Z)-Isomer

This compound can exist as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans), where the phenyl groups are on the same or opposite sides of the double bond, respectively.

While the stereochemistry of a molecule is crucial for its biological activity, the vast majority of published research on this compound analogues has focused on the synthesis and biological evaluation of the (Z)-isomer .[1][2] This is often due to the stereoselectivity of the common synthetic routes, such as the Knoevenagel condensation, which predominantly yields the more thermodynamically stable isomer.

Synthesis of this compound and its Analogues

The most common and versatile method for synthesizing this compound and its derivatives is the Knoevenagel condensation .[2] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (like a substituted phenylacetonitrile) with a carbonyl compound (such as a substituted benzaldehyde).

Figure 1: General workflow for the Knoevenagel condensation.

Biological Activities of this compound Analogues

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of this compound analogues against a variety of human cancer cell lines. The cytotoxic effects are often selective for cancer cells over normal, non-cancerous cells.

Table 1: Summary of In Vitro Anticancer Activity of Selected (Z)-2,3-Diphenylacrylonitrile Analogues

| Compound ID | R1 (on 2-phenyl ring) | R2 (on 3-phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 5h | 3,4,5-trimethoxy | 4-chloro | AGS | 0.41 ± 0.05 | [5] |

| 5f | 3,4,5-trimethoxy | 4-bromo | AGS | 0.68 ± 0.21 | [5] |

| 5c | 3,4,5-trimethoxy | 4-fluoro | AGS | 0.75 ± 0.24 | [5] |

| 5k | 3,4,5-trimethoxy | 4-trifluoromethyl | AGS | 1.49 ± 0.92 | [5] |

| 3c | H | 4-dimethylamino | A549 | 0.57 (µg/mL) | [1][2] |

| 3c | H | 4-dimethylamino | SK-OV-3 | 0.14 (µg/mL) | [1][2] |

| 3c | H | 4-dimethylamino | SK-MEL-2 | 0.65 (µg/mL) | [1][2] |

| 3c | H | 4-dimethylamino | HCT15 | 0.34 (µg/mL) | [1][2] |

| 1g2a | (complex heterocyclic) | N/A | HCT116 | 0.0059 | [6] |

| 1g2a | (complex heterocyclic) | N/A | BEL-7402 | 0.0078 | [6] |

Note: IC50 values are presented as reported in the literature. Direct comparison may be limited by variations in experimental conditions.

Mechanism of Anticancer Action

The primary mechanism of anticancer activity for many this compound analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization . This leads to cell cycle arrest , predominantly in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6]

Figure 2: Signaling pathway of anticancer action.

Antimicrobial Activity

Several analogues of (Z)-2,3-diphenylacrylonitrile have also been evaluated for their antimicrobial properties. Certain derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi.[1][2]

Experimental Protocols

General Synthesis of (Z)-2,3-Diphenylacrylonitrile Analogues via Knoevenagel Condensation

This protocol is a generalized procedure based on methodologies reported in the literature.[2]

Materials:

-

Substituted phenylacetonitrile (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Sodium ethoxide (catalytic amount)

-

Absolute ethanol

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve the substituted phenylacetonitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of sodium ethoxide to the solution and stir for 10-15 minutes at room temperature.

-

Add the substituted benzaldehyde to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (Z)-2,3-diphenylacrylonitrile analogue.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution after treatment with a test compound.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated and control cells by trypsinization, wash with cold PBS, and fix by dropwise addition of the cell suspension into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is determined by the fluorescence intensity of the PI.

-

Data Analysis: Analyze the resulting DNA histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 3: Logical relationship of experimental workflows.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The (Z)-isomers of its analogues have consistently demonstrated potent anticancer activity, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The synthetic accessibility of these compounds via the Knoevenagel condensation allows for extensive structural modifications to optimize their biological activity and pharmacokinetic properties. Further research is warranted to explore the full therapeutic potential of this class of compounds, including in vivo efficacy studies and the investigation of a broader range of biological targets. A systematic investigation into the biological activities of the (E)-isomers would also be valuable to fully elucidate the structure-activity relationships of this versatile chemical scaffold.

References

- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of 2,3-Diphenylacrylonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-diphenylacrylonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These compounds, characterized by a core structure of two phenyl rings and a cyano group attached to an acrylonitrile backbone, have demonstrated significant potential as anticancer, antimicrobial, and neurogenic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their therapeutic applications.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the Knoevenagel condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a substituted benzyl cyanide. The choice of catalyst and reaction conditions can influence the yield and purity of the final product. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[2]

General Experimental Protocol: Knoevenagel Condensation

-

Reactant Preparation: Substituted benzaldehyde (1 equivalent) and substituted benzyl cyanide (1 equivalent) are dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol.[4]

-

Catalyst Addition: A catalytic amount of a base, such as ammonium acetate, is added to the reaction mixture.[2]

-

Reaction: The mixture is stirred at room temperature or heated under reflux, or subjected to microwave irradiation, for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2][5]

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to afford the pure this compound derivative.[4]

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown potent cytotoxic activity against a variety of human cancer cell lines, including those of the lung, ovary, skin, colon, and breast.[6][7][8]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of (Z)-2,3-Diphenylacrylonitrile Analogs [6][7]

| Compound | A549 (Lung) IC50 (µg/mL) | SK-OV-3 (Ovarian) IC50 (µg/mL) | SK-MEL-2 (Skin) IC50 (µg/mL) | HCT15 (Colon) IC50 (µg/mL) |

| 3c | 0.57 | 0.14 | 0.65 | 0.34 |

| 3f | - | - | - | - |

| 3h | - | - | - | - |

| 3i | - | - | - | - |

| Doxorubicin (Standard) | - | - | - | - |

Table 2: Antiproliferative Activity of 3-(4-halogenophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Derivatives against AGS Cells

| Compound | Substitution | IC50 (µM) |

| 5c | 4-fluoro | 0.75 ± 0.24 |

| 5f | 4-bromo | 0.68 ± 0.21 |

| 5h | 4-chloro | 0.41 ± 0.05 |

| 5k | 4-trifluoromethyl | 1.49 ± 0.92 |

Table 3: Inhibitory Activity of 2-Phenylacrylonitrile Derivatives [9]

| Compound | HCT116 (Colon) IC50 (nM) | BEL-7402 (Liver) IC50 (nM) |

| 1g2a | 5.9 | 7.8 |

Table 4: Antiproliferative Effects of 2,3-Diaryl Acrylonitrile Derivatives [10]

| Compound | HeLa (Cervical) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| 4d | 4.20 | - |

| 4p | - | 0.13 |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to several mechanisms, primarily involving the disruption of cell cycle progression and the induction of apoptosis.

Several studies have shown that these compounds induce cell cycle arrest at the G2/M phase.[9] This prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The arrest is often mediated by the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[9]

Mechanism of G2/M cell cycle arrest.

This compound derivatives also trigger programmed cell death, or apoptosis, in cancer cells. This is often a consequence of the sustained cell cycle arrest and can be observed through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[11][12]

Some derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. This pathway is crucial for cell growth, proliferation, and survival.[13][14]

PI3K/Akt signaling pathway.

Antimicrobial Activity

In addition to their anticancer effects, certain (Z)-2,3-diphenylacrylonitrile analogs have demonstrated significant antimicrobial activity.[6][7] They have shown inhibitory effects against various bacterial and fungal strains. For instance, some compounds exhibited potent inhibition against Staphylococcus aureus and Salmonella typhi.[6][7]

Neurogenic Activity

Recent studies have uncovered a novel application for this compound derivatives in promoting adult hippocampal neurogenesis. Specific derivatives have been shown to stimulate the proliferation of progenitor cells and enhance their differentiation into mature neurons, with some compounds exhibiting greater potency than the clinical drug NSI-189. This suggests their potential for development as novel treatments for depression and other neurological disorders.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT assay workflow.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][18][19][20]

-

Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[21][22][23][24]

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer in a 96-well plate.

-

Compound Addition: Add the this compound derivatives or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the wells.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule formation.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, such as those involved in apoptosis.[11][12][25][26]

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and neurogenic activities warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to evaluate their safety and efficacy in various disease models. The development of these derivatives could lead to novel and effective treatments for a range of challenging medical conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Control of the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. cusabio.com [cusabio.com]

- 15. atcc.org [atcc.org]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. benchchem.com [benchchem.com]

- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation-Induced Emission (AIE) Properties of Acrylonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The AIE Phenomenon in Acrylonitrile Scaffolds

Acrylonitrile derivatives have emerged as a versatile class of molecules in the field of materials science and biomedical research. Traditionally recognized for their utility in polymer synthesis and as intermediates in medicinal chemistry, a subset of these compounds has gained significant attention for a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE luminogens (AIEgens) are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation.

This "light-up" characteristic is primarily attributed to the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the excited-state energy of these molecules is dissipated non-radiatively through intramolecular rotations and vibrations of their constituent parts. However, in the aggregated state, these motions are physically constrained, blocking the non-radiative decay pathways and forcing the excited molecules to release their energy as photons, resulting in strong fluorescence.

This technical guide provides an in-depth overview of the AIE properties of acrylonitrile derivatives, focusing on their synthesis, photophysical characteristics, and applications, with a particular emphasis on experimental protocols and the logical framework of their design and function.

Synthesis of AIE-Active Acrylonitrile Derivatives

The synthesis of AIE-active acrylonitrile derivatives often involves the strategic combination of a rotor-rich AIE-active core, such as tetraphenylethylene (TPE), with an acrylonitrile moiety that can act as an electron acceptor and a site for further functionalization. Two common and powerful synthetic strategies are the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Knoevenagel Condensation for TPE-Acrylonitrile Derivatives

This protocol describes a general procedure for the synthesis of a TPE-based acrylonitrile AIEgen.

Materials:

-

4-(1,2,2-triphenylvinyl)benzaldehyde (TPE-CHO)

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Dichloromethane (DCM) for extraction

-

Magnesium sulfate (drying agent)

Procedure:

-

Dissolve 4-(1,2,2-triphenylvinyl)benzaldehyde (1 equivalent) and malononitrile (1.2 equivalents) in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane (DCM) and wash with distilled water three times to remove the catalyst and any water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure AIE-active TPE-acrylonitrile derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Pyridinyl-Diphenylacrylonitrile Derivatives

This protocol outlines a general method for synthesizing pyridinyl-diphenylacrylonitrile AIEgens, which often exhibit interesting photophysical properties due to the electron-accepting nature of the pyridine ring.

Materials:

-

Aryl boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)

-

Halogenated pyridinyl-acrylonitrile derivative (e.g., 2-bromo-3-(pyridin-4-yl)acrylonitrile)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent mixture (e.g., toluene and water)

Procedure:

-

To a Schlenk flask, add the aryl boronic acid (1.2 equivalents), the halogenated pyridinyl-acrylonitrile (1 equivalent), and the base (2 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent mixture (e.g., toluene/water 4:1 v/v).

-

Add the palladium catalyst (e.g., 5 mol%) to the flask under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-diphenylacrylonitrile AIEgen.

Diagram of a General Synthetic Workflow

2,3-Diphenylacrylonitrile: A TPE Analogue for Advanced Research and Drug Development

An In-depth Technical Guide on a Promising Fluorophore with Aggregation-Induced Emission Properties

Abstract

This technical guide provides a comprehensive overview of 2,3-diphenylacrylonitrile, a molecule of significant interest to researchers, scientists, and drug development professionals. As an analogue of the well-known tetraphenylethylene (TPE), this compound exhibits remarkable photophysical properties, most notably Aggregation-Induced Emission (AIE). This phenomenon, where the molecule is non-emissive in dilute solutions but becomes highly fluorescent in an aggregated state, opens up a wide array of applications in materials science, chemical sensing, and bio-imaging. This document details the synthesis, photophysical characteristics, and underlying mechanisms of this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key processes to facilitate a deeper understanding and application of this versatile compound.

Introduction

In the realm of fluorescent materials, the phenomenon of Aggregation-Induced Emission (AIE) stands in stark contrast to the more commonly observed Aggregation-Caused Quenching (ACQ). Molecules exhibiting AIE, termed AIEgens, are typically non-luminescent when molecularly dissolved but become highly emissive upon aggregation. This unique "turn-on" fluorescence has garnered immense interest for its potential in various high-tech applications, including organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

This compound, also known as α-cyanostilbene, has emerged as a key AIEgen. Its structure, featuring phenyl rings and a carbon-carbon double bond, forms a conjugated system responsible for its distinct electronic and photophysical properties.[1] The core of its AIE behavior lies in the restriction of intramolecular motion (RIM) in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence. This guide explores the synthesis, photophysical properties, and mechanistic underpinnings of this compound as a valuable analogue of tetraphenylethylene (TPE).

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound and a carbonyl compound.[1] In this case, phenylacetonitrile (benzyl cyanide) and benzaldehyde are used as the reactants.

Experimental Protocol: Knoevenagel Condensation

This protocol details the synthesis of this compound (referred to as α-phenylcinnamonitrile in the source) from benzaldehyde and benzyl cyanide using a sodium ethoxide catalyst.

Materials:

-

Benzaldehyde (freshly distilled)

-

Benzyl cyanide (purified)

-

95% Ethanol

-

Sodium ethoxide solution in absolute ethanol

Procedure:

-

Reaction Setup: In a 2-liter beaker equipped with a robust mechanical stirrer, combine 106 g (101 ml, 1 mole) of freshly distilled benzaldehyde and 117 g (1 mole) of purified, dry benzyl cyanide in 650 ml of 95% ethanol.[2]

-

Catalyst Addition: While stirring the mixture, add a solution of 7 g of sodium ethoxide in 50 ml of absolute ethanol dropwise. After the addition of 40–50 ml of the catalyst solution, the mixture will become warm, turn cloudy, and solidify.[2]

-

Stirring and Solidification: Continue mechanical stirring for as long as possible. As the mixture solidifies, switch to manual stirring with a thick stirring rod to break up any lumps that form.[2]

-

Isolation of Product: Cool the reaction mixture in an ice bath. Separate the solid product by filtration through a Büchner funnel.[2]

-

Washing: Wash the collected white solid mass first with 200 ml of distilled water, followed by 50 ml of 95% ethanol to remove any unreacted starting materials.[2]

-

Drying and Yield: Dry the product at room temperature. The yield of the crude product, which is sufficiently pure for many applications, is typically between 178–199 g (87–97%). The melting point should be in the range of 86–88°C.[2]

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from 700 ml of 95% ethanol to yield 170–187 g (83–91%) of pure, white crystals with a melting point of 88°C.[2]

Diagram of the Synthesis Workflow:

Photophysical Properties and AIE Mechanism

The defining characteristic of this compound is its Aggregation-Induced Emission. In dilute solutions, the molecule exhibits weak to no fluorescence. However, in aggregated states, such as in poor solvents or in the solid state, it becomes highly luminescent.

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its environment. The following table summarizes key data for a derivative, (Z)-2-(phenyl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, which provides insight into the behavior of the parent compound.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) (Solid State) |

| DMSO | 336 | 450 | 6829 | 0.03 |

| Methanol | 334 | 450 | 7000 | |

| Acetonitrile | 334 | 446 | 6750 | |

| Acetone | 336 | 448 | 6714 | |

| THF | 336 | 442 | 6429 | |

| Ethyl Acetate | 336 | 436 | 6107 | |

| Chloroform | 340 | 436 | 5750 | |

| Solid State | 436 | 482 | 2251 |

Data adapted from a study on a trimethoxyphenyl derivative of this compound. The quantum yield is reported for the solid state.[1][3]

Mechanism of Aggregation-Induced Emission

The AIE phenomenon in this compound is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism. This encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV).

-

In Dilute Solution: Individual molecules have the freedom for their phenyl rings to rotate and vibrate. Upon photoexcitation, the excited state energy is dissipated through these non-radiative decay pathways, resulting in little to no fluorescence.

-

In Aggregated State: The molecules are packed closely together, physically hindering the rotation and vibration of the phenyl rings. This blockage of non-radiative decay channels forces the excited state to decay radiatively, leading to strong fluorescence emission.

Diagram of the AIE Mechanism:

Applications in Chemical Sensing

The "turn-off" fluorescence behavior of AIEgens like this compound and its derivatives makes them excellent candidates for chemical sensors. A notable application is the detection of nitroaromatic compounds, such as picric acid, which are common explosives.

"Turn-Off" Fluorescence Sensing of Picric Acid

The sensing mechanism typically involves fluorescence quenching of the AIE-active probe upon interaction with the analyte. For picric acid detection, several mechanisms can contribute to this quenching, including photo-induced electron transfer (PET), resonance energy transfer (RET), and the formation of a non-fluorescent complex.

Experimental Workflow for Picric Acid Detection: